1-Azido-2-ethylbenzene
Overview
Description
1-Azido-2-ethylbenzene is an organic compound with the molecular formula C8H9N3 It is a member of the azide family, characterized by the presence of the azido group (-N3)
Mechanism of Action
Target of Action
2-Ethylphenyl azide is a type of organic azide, which are known for their reactivity and are used in various organic synthesis reactions . The primary targets of 2-Ethylphenyl azide are molecules that can undergo nucleophilic substitution reactions . The azide ion is an extremely good nucleophile, making it useful for forming C-N bonds in these reactions .
Mode of Action
The azide ion in 2-Ethylphenyl azide can act as a nucleophile in S_N2 reactions . In these reactions, primary and secondary alkyl halides and sulfonates are readily displaced by the azide ion, resulting in alkyl azides . The azide ion is the conjugate base of hydrazoic acid, and despite being only weakly basic, it is more nucleophilic than any amine .
Biochemical Pathways
Organic azides are known to be involved in various organic synthesis reactions, including click chemistry and cycloadditions . They can also serve as “masked” amines, which can be reduced to primary amines under certain conditions .
Pharmacokinetics
For instance, the pharmacokinetics of phenytoin, an organic compound with an azide group, shows that it is nearly completely absorbed after ingestion . The absorption, distribution, metabolism, and excretion (ADME) properties of 2-Ethylphenyl azide would likely depend on factors such as its chemical structure and the specific biological system in which it is used .
Result of Action
The result of the action of 2-Ethylphenyl azide depends on the specific reaction it is involved in. In S_N2 reactions, the displacement of alkyl halides or sulfonates by the azide ion results in the formation of alkyl azides . When organic azides serve as “masked” amines, they can be reduced to primary amines, liberating nitrogen in the process .
Action Environment
The action, efficacy, and stability of 2-Ethylphenyl azide can be influenced by various environmental factors. For instance, the reactivity of organic azides can be affected by factors such as temperature, pH, and the presence of other reactive species . Additionally, the azide ion’s nucleophilicity can be influenced by the solvent used in the reaction .
Biochemical Analysis
Biochemical Properties
2-Ethylphenyl azide is part of the organic azides class, which are functional groups containing the -N=N=N moiety They are known for their reactivity and are used in various organic synthesis reactions
Cellular Effects
The specific cellular effects of 2-Ethylphenyl azide are not well-documented. Azides are known to have a wide range of effects on cells, depending on their specific structure and the cellular context . For instance, sodium azide is known to cause headaches, dizziness, sweating, and hypothermia with metabolic acidosis .
Molecular Mechanism
. These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
. These reactions can lead to changes in the effects of the azide on cellular function .
Metabolic Pathways
Transport and Distribution
The transport and distribution of 2-Ethylphenyl azide within cells and tissues are not well-documented. The transport and distribution of any compound within cells and tissues can depend on a variety of factors, including the compound’s structure, the cellular context, and the presence of specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of 2-Ethylphenyl azide is not well-documented. The subcellular localization of any compound can depend on a variety of factors, including the compound’s structure, the cellular context, and the presence of specific targeting signals or post-translational modifications .
Preparation Methods
1-Azido-2-ethylbenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-ethylbenzyl halides with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under mild conditions, yielding the desired azide compound .
Industrial production methods may involve continuous-flow processes where the azidation of alcohols or halides is mediated by catalysts such as copper triflate or Amberlyst-15. These methods offer high yields and are scalable for larger production .
Chemical Reactions Analysis
1-Azido-2-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common reagents used in these reactions include sodium azide, triphenylphosphine, and various catalysts. Major products formed include primary amines and triazoles, depending on the reaction conditions .
Scientific Research Applications
1-Azido-2-ethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocycles and other complex organic molecules.
Biology: The compound can be employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving triazole moieties.
Industry: It is used in the production of polymers and materials with specific functional properties.
Comparison with Similar Compounds
1-Azido-2-ethylbenzene can be compared to other azido compounds such as benzyl azide and phenyl azide. While all these compounds share the azido functional group, this compound is unique due to the presence of the ethyl group, which can influence its reactivity and solubility. Similar compounds include:
Benzyl azide: Used in similar nucleophilic substitution and cycloaddition reactions.
Phenyl azide: Known for its use in photochemical reactions and as a precursor to various heterocycles.
Properties
IUPAC Name |
1-azido-2-ethylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-7-5-3-4-6-8(7)10-11-9/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGSFRWCXQVFHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318935 | |
Record name | 1-Azido-2-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35774-47-1 | |
Record name | 1-Azido-2-ethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35774-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azido-2-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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